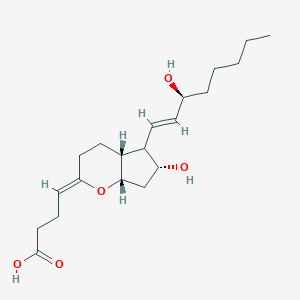
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride, commonly known as N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain receptors involved in the regulation of cardiovascular and neurological functions.
Biochemical and physiological effects:
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has various biochemical and physiological effects. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has several advantages for lab experiments. This compound is stable and has a long shelf life, making it suitable for long-term experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride in scientific research. This compound has the potential to be used in the development of new drugs and drug delivery systems. Additionally, this compound may be useful in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the reaction between p-(propylamino) benzoic acid and 3-chloro-1,2-propanediol in the presence of a base. The reaction results in the formation of the hydrochloride salt of the compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has been widely used in scientific research for its various biochemical and physiological effects. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Eigenschaften
CAS-Nummer |
100482-40-4 |
|---|---|
Molekularformel |
C16H27ClN2O3 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-[4-(propylamino)benzoyl]oxypropyl]-propylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H |
InChI-Schlüssel |
UCDTWBJKPRGBCE-UHFFFAOYSA-N |
SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Kanonische SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Synonyme |
2-Hydroxy-3-(propylamino)propyl p-(propylamino)benzoate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



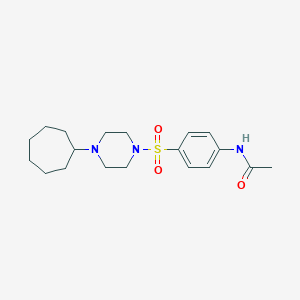
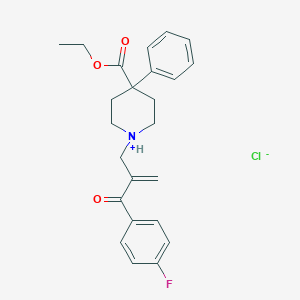

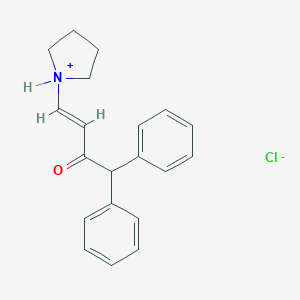
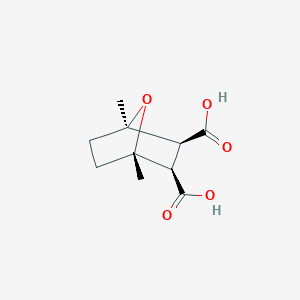

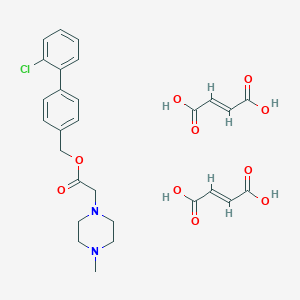
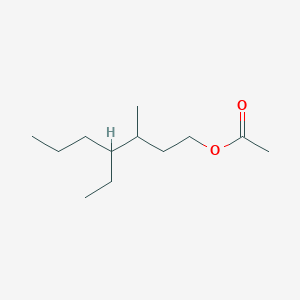
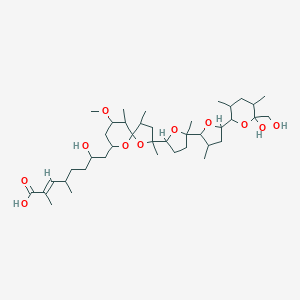
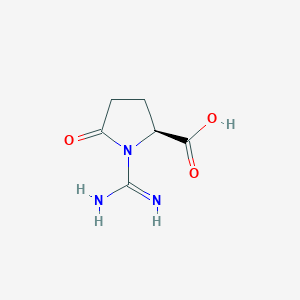


![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)
